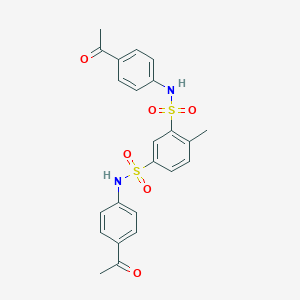![molecular formula C18H16N2OS2 B285382 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285382.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MTSD is a thiazole-based compound that has been synthesized through various methods and has shown promising results in research studies.
Wirkmechanismus
The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells, leading to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has several advantages for use in lab experiments. It is a thiazole-based compound that is relatively easy to synthesize, making it readily available for research purposes. This compound has also been shown to have potent anticancer and antimicrobial activity, making it a promising candidate for drug development.
However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One direction is to further investigate its mechanism of action and the biochemical and physiological effects of this compound. This will help to better understand the potential applications of this compound in various fields.
Another direction is to investigate the potential use of this compound in combination with other anticancer or antimicrobial drugs. This may lead to the development of more effective treatments for cancer and infectious diseases.
Finally, research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective. This would make this compound more readily available for research purposes and drug development.
Synthesemethoden
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized through various methods, including the reaction of 2-amino-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine. The reaction produces a yellow solid, which is then purified through recrystallization. Other methods of synthesis include the reaction of 2-bromo-4-methylthiazole with diphenylacetonitrile in the presence of a palladium catalyst and the reaction of 2-chloro-4-methylthiazole with diphenylacetyl chloride in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
This compound has also been studied for its potential use as an antimicrobial agent. Studies have shown that this compound has antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial drugs.
Eigenschaften
Molekularformel |
C18H16N2OS2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H16N2OS2/c1-14-12-22-18(19-14)23-13-17(21)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI-Schlüssel |
VSXPGWLRRXUKFB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
